molecular formula C16H16N6O5S B3303476 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide CAS No. 920465-72-1

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide

Cat. No.: B3303476
CAS No.: 920465-72-1
M. Wt: 404.4 g/mol
InChI Key: KXAUTIMZQLDJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a methylene bridge connecting to a 4-nitrobenzenesulfonamide moiety. The compound combines pharmacologically relevant motifs:

  • Tetrazole: A nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
  • Sulfonamide: A functional group common in antimicrobial, diuretic, and enzyme-inhibiting drugs.
  • 4-Ethoxyphenyl: The ethoxy substituent may modulate lipophilicity and steric effects.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O5S/c1-2-27-14-7-3-12(4-8-14)21-16(18-19-20-21)11-17-28(25,26)15-9-5-13(6-10-15)22(23)24/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAUTIMZQLDJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties
Compound Name / ID Key Structural Features Synthesis Highlights Functional Properties Reference
Losartan 2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole Imidazole-tetrazole hybrid; angiotensin II receptor antagonist Bioisosteric replacement of carboxylic acid with tetrazole enhances oral bioavailability.
Valsartan N-(1-oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine Tetrazole linked to biphenyl and valine Superior pharmacokinetic profile due to tetrazole’s metabolic stability.
Compound 49 () N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazole-5 (4H)-alkylene)nitramine Nitramine-functionalized tetrazole High-energy material applications; nitramine group increases explosive potential.
Target Compound N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide Ethoxyphenyl-tetrazole + nitrobenzenesulfonamide Likely targets sulfonamide-dependent enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs).

Key Observations :

  • Bioisosteric Utility : Unlike losartan and valsartan, the target compound uses a sulfonamide instead of an imidazole or valine group, suggesting divergent biological targets (e.g., antimicrobial vs. antihypertensive activity) .
Sulfonamide-Containing Analogues
Compound Name / ID Key Structural Features Spectral Data (IR/NMR) Applications Reference
Hydrazinecarbothioamides [4–6] () 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides IR: νC=S (1243–1258 cm⁻¹), νC=O (1663–1682 cm⁻¹) Antifungal/antibacterial agents.
Triazole-thiones [7–9] () 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones IR: Absence of νC=O; νC=S (1247–1255 cm⁻¹) Anticancer candidates via kinase inhibition.
Target Compound This compound Expected IR: νS=O (~1350 cm⁻¹), νNO₂ (~1520 cm⁻¹) Potential enzyme inhibition (e.g., carbonic anhydrase).

Key Observations :

  • Functional Group Diversity : The target compound’s sulfonamide lacks the thioamide (C=S) or triazole-thione (C=S) groups seen in , reducing tautomerism but increasing hydrogen-bonding capacity .
  • Nitro Group Impact : The 4-nitro substituent may enhance binding to hydrophobic enzyme pockets compared to halogens (X = Cl, Br) in derivatives .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound Losartan Triazole-thiones [7–9]
LogP ~2.5 (estimated) 2.6 ~3.0 (due to halogens)
Water Solubility Moderate (sulfonamide) Low (improved by tetrazole) Low (lipophilic aryl groups)
Metabolic Stability High (tetrazole + sulfonamide) High (tetrazole) Moderate (thione tautomerism)

Key Observations :

  • The ethoxyphenyl group in the target compound likely increases lipophilicity compared to losartan’s biphenyl system but improves solubility relative to halogenated triazole-thiones .
  • The nitro group may confer photostability but could pose toxicity risks if reduced to reactive amines in vivo.

Q & A

Q. What are the optimal synthetic routes for preparing N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide?

The synthesis typically involves two key steps:

  • Tetrazole ring formation : Utilize [3+2] cycloaddition between nitriles (e.g., 4-ethoxyphenylacetonitrile) and sodium azide under acidic conditions. Catalysts like dibutyltin oxide enhance yield and regioselectivity .
  • Sulfonamide coupling : React the tetrazole intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Purification via column chromatography ensures high purity .

Q. How can structural characterization be systematically performed for this compound?

A multi-technique approach is recommended:

  • X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the tetrazole-sulfonamide linkage .
  • Spectroscopy : Confirm functional groups via FTIR (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) and ¹H/¹³C NMR (e.g., ethoxyphenyl protons at δ 1.3–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₅N₅O₄S: 385.08) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In vitro screening : Test against angiotensin II receptors (AT1R) due to structural similarities to valsartan (a tetrazole-containing antihypertensive drug). Use HEK293 cells transfected with AT1R and measure Ca²⁺ flux .
  • Antimicrobial activity : Employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?

  • Twinning analysis : Use SHELXD to address twinning in crystals, particularly for the tetrazole ring’s puckering and sulfonamide torsion angles .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O bonds between nitro and ethoxy groups) to explain packing efficiency .

Q. What structure-activity relationship (SAR) insights can guide derivative design?

  • Substituent effects : Modify the ethoxyphenyl group (e.g., replace -OCH₂CH₃ with -CF₃) to enhance AT1R binding affinity, as seen in losartan derivatives .
  • Nitro group positioning : Compare meta- vs. para-nitro substitution on sulfonamide bioactivity using molecular docking (e.g., AutoDock Vina) .

Q. How can computational modeling predict metabolic stability?

  • ADMET profiling : Use SwissADME to calculate logP (~2.5) and assess cytochrome P450 interactions. Prioritize derivatives with lower topological polar surface area (<90 Ų) for improved bioavailability .
  • Metabolite prediction : Employ GLORYx to identify potential oxidation sites (e.g., ethoxy → hydroxy conversion) .

Q. How to address contradictory biological data across different assay systems?

  • Dose-response validation : Replicate assays in orthogonal systems (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PEG 400) to mitigate aggregation artifacts in cell-based assays .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Microwave-assisted synthesis : Reduce reaction time for tetrazole cyclization (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
  • Byproduct analysis : Characterize unexpected adducts (e.g., N-methylation during sulfonamide coupling) via LC-MS/MS and adjust protecting groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.